2-(Thiazol-2-ylthio)ethanamine
Description
Structure
3D Structure
Properties
CAS No. |
127152-00-5 |
|---|---|
Molecular Formula |
C5H8N2S2 |
Molecular Weight |
160.253 |
IUPAC Name |
2-(1,3-thiazol-2-ylsulfanyl)ethanamine |
InChI |
InChI=1S/C5H8N2S2/c6-1-3-8-5-7-2-4-9-5/h2,4H,1,3,6H2 |
InChI Key |
ZWDHFPMWMBMBKV-UHFFFAOYSA-N |
SMILES |
C1=CSC(=N1)SCCN |
Synonyms |
Ethanamine, 2-(2-thiazolylthio)- |
Origin of Product |
United States |
Synthetic Methodologies for 2 Thiazol 2 Ylthio Ethanamine and Its Analogues
Direct Synthesis Approaches to 2-(Thiazol-2-ylthio)ethanamine
The direct construction of this compound involves the strategic formation of the thiazole (B1198619) ring and the thioether linkage. Several synthetic strategies can be employed to achieve this, including one-pot multicomponent reactions, nucleophilic substitution at the C-2 position of the thiazole ring, and methods focused on forming the thioether bond with a pre-formed thiazole moiety.
One-Pot Multicomponent Reactions for Thiazole Derivatives
One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like thiazole derivatives from simple starting materials in a single synthetic operation. While a direct one-pot synthesis of this compound is not extensively documented, the principles of MCRs for thiazole synthesis are well-established and can be adapted for this target molecule.
A common MCR for thiazole synthesis is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. For the synthesis of analogues, this could involve the reaction of a suitable α-haloketone, a thioamide, and a component to introduce the aminoethylthio side chain.
| Reactant A | Reactant B | Reactant C | Catalyst/Solvent | Product Scope | Ref. |
| α-haloketone | Thioamide | N/A | Varies | 2,4-Disubstituted thiazoles | |
| Aryl ethanones | Thioamides | KBrO3 | Lipase/Ultrasound | 2,4-Disubstituted thiazoles |
Strategies Involving Nucleophilic Substitution at the Thiazole C-2 Position
The C-2 position of the thiazole ring is susceptible to nucleophilic attack, particularly when substituted with a good leaving group such as a halogen. pharmaguideline.com This reactivity provides a direct route to introduce the 2-aminoethylthio moiety onto a pre-formed thiazole ring.
A plausible synthetic route would involve the reaction of 2-chlorothiazole (B1198822) or 2-bromothiazole (B21250) with cysteamine (B1669678) (2-aminoethanethiol) in the presence of a base. The base deprotonates the thiol group of cysteamine, forming a thiolate anion which then acts as a nucleophile, displacing the halide from the C-2 position of the thiazole ring to form the desired thioether linkage.
| Thiazole Substrate | Nucleophile | Base | Solvent | Product | Ref. |
| 2-Chlorothiazole | Cysteamine | Sodium ethoxide | Ethanol (B145695) | This compound | |
| 2-Bromothiazole | Cysteamine | Potassium carbonate | DMF | This compound |
Formation of the Thioether Linkage in this compound Precursors
The most direct and widely applicable method for the synthesis of this compound involves the S-alkylation of 2-mercaptothiazole (B1225461) with a suitable 2-aminoethyl halide or its equivalent. 2-Mercaptothiazole exists in a tautomeric equilibrium with thiazole-2(3H)-thione. Deprotonation with a base generates the thiazole-2-thiolate anion, a potent nucleophile.
This thiolate can then react with an electrophile such as 2-chloroethanamine or 2-bromoethanamine via an SN2 reaction to form the thioether bond, yielding this compound. A related patent describes the synthesis of a similar compound, 4-(2-aminoethyl)thiomethyl-2-dimethylaminomethylthiazole, by reacting the corresponding chloromethylthiazole with 2-aminoethanethiol hydrochloride. google.com
| Thiol Precursor | Electrophile | Base | Solvent | Product | Ref. |
| 2-Mercaptothiazole | 2-Chloroethanamine HCl | Sodium hydroxide | Water/Ethanol | This compound | |
| 2-Mercaptobenzothiazole | 2-Chloroethyl methacrylate | Sodium bicarbonate | Dimethylformamide | 2-(2-Benzothiazolylthio)ethyl methacrylate | mdpi.com |
| 2-Mercaptobenzothiazole | Benzyl (B1604629) halide | N/A | N,N-dimethylformamide | 2-Benzylsulfanyl derivatives of MBT | nih.gov |
Synthesis of Thiazole Precursors and Intermediates Relevant to this compound
The synthesis of this compound often relies on the availability of key thiazole precursors, namely those with a leaving group at the C-2 position or a thiol group at the C-2 position.
Cyclocondensation Reactions for Thiazole Ring Formation
The Hantzsch thiazole synthesis is a classic and versatile method for the formation of the thiazole ring. It involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. To generate a precursor for this compound, one could envision a modified Hantzsch synthesis where the thioamide contains the protected aminoethyl group.
Another powerful method for thiazole synthesis is the cyclocondensation of thioamides with alkynyl(aryl)iodonium reagents. This approach allows for the formation of substituted thiazoles under mild conditions.
| Reactant A | Reactant B | Conditions | Product Scope | Ref. |
| α-Haloketone | Thioamide | Varies | Substituted thiazoles | |
| Thioamide | Alkynyl(aryl)iodonium salt | Varies | Substituted thiazoles |
Preparation of 2-Mercaptothiazole Derivatives
2-Mercaptothiazole is a crucial intermediate for the synthesis of this compound. For the benzofused analogue, 2-mercaptobenzothiazole, an efficient synthesis involves a DBU-promoted tandem reaction of o-haloanilines with carbon disulfide. organic-chemistry.org This method provides good to excellent yields and avoids harsh reaction conditions. The reaction mechanism is proposed to involve a nucleophilic attack of the o-haloaniline on carbon disulfide, followed by an intramolecular SNAr cyclization. organic-chemistry.org
| Starting Material | Reagent | Promoter/Base | Solvent | Product | Ref. |
| o-Haloaniline | Carbon disulfide | DBU | Toluene | 2-Mercaptobenzothiazole | organic-chemistry.org |
Synthesis of Haloalkylamine Moieties for Coupling
The synthesis of this compound requires a haloalkylamine moiety, such as 2-chloroethylamine (B1212225) or 2-bromoethylamine (B90993), to serve as an electrophilic partner for coupling with a thiazole-based nucleophile. These haloalkylamines are typically prepared from readily available starting materials like ethanolamine (B43304) or through the ring-opening of aziridines.
Common methods for synthesizing 2-haloethylamine salts involve the reaction of ethanolamine with halogenating agents. Thionyl chloride (SOCl₂) and hydrohalic acids (HCl or HBr) are the most frequently used reagents for this transformation. exsyncorp.com The reaction with thionyl chloride is often favored for its milder conditions and shorter reaction times. Alternatively, treating ethanolamine with concentrated hydrobromic acid is a well-established method for producing 2-bromoethylamine hydrobromide. chemicalbook.comchemicalbook.comorgsyn.org This process involves the protonation of the hydroxyl group, followed by nucleophilic substitution by the bromide ion. One procedure involves adding ethanolamine to ice-cold hydrobromic acid, followed by distillation and reflux to drive the substitution reaction, yielding the product upon cooling and crystallization. orgsyn.org Yields for these methods are generally high, often exceeding 70-80%. chemicalbook.comorgsyn.org
Another synthetic route to haloalkylamines is the ring-opening of aziridine (B145994) or its N-protected derivatives. Aziridine itself can undergo ring-opening with hydrogen halides to produce the corresponding 2-haloethylamine. orgsyn.org For more controlled reactions, N-protected aziridines are used. The tert-butoxycarbonyl (Boc) group is a common choice for protecting the amine, forming N-Boc-aziridine. myskinrecipes.com This intermediate can be opened with a halide source, often under acidic conditions, to yield an N-Boc-2-haloethylamine. bioorg.orgnih.gov This approach is particularly useful in multi-step syntheses where selective reactivity of the amine is required. The regioselectivity of the ring-opening is a key consideration and can be influenced by the substituents on the aziridine ring and the reaction conditions. frontiersin.org
Below is a table summarizing common synthetic methods for preparing haloalkylamine precursors.
| Starting Material | Reagent(s) | Product | Typical Yield | Reference(s) |
| Ethanolamine | Thionyl Chloride (SOCl₂) | 2-Chloroethylamine hydrochloride | ≥95% | google.com |
| Ethanolamine | Hydrobromic Acid (HBr) | 2-Bromoethylamine hydrobromide | 70-99% | chemicalbook.comchemicalbook.comguidechem.comguidechem.com |
| Diethanolamine | Thionyl Chloride (SOCl₂) | Bis(2-chloroethyl)amine hydrochloride | Quantitative | chemicalbook.com |
| N-Boc-aziridine | Acid Halide (e.g., HCl) | N-Boc-2-chloroethylamine | - | nih.gov |
Chiral Synthesis and Stereochemical Control for this compound Analogs
The development of chiral analogs of this compound necessitates precise control over stereochemistry. Asymmetric synthesis of these molecules can be approached by introducing chirality either in the ethanamine backbone or on the thiazole ring itself. The primary strategies involve stereospecific substitution reactions, the use of chiral catalysts, or employing substrates from the chiral pool. beilstein-journals.orgnih.gov
One of the most direct methods for creating a chiral center is through the Sₙ2 displacement of a leaving group on a chiral precursor by a sulfur nucleophile. nih.gov For instance, a chiral β-amino alcohol can be converted into a derivative with a good leaving group (e.g., a sulfonate ester like tosylate or mesylate). Subsequent reaction with a thiazole-2-thiol nucleophile proceeds with inversion of configuration at the chiral center, yielding the desired enantiomerically enriched thioether. beilstein-journals.org The efficiency of this method relies on the stereochemical purity of the starting alcohol.
Catalytic asymmetric methods offer an alternative for establishing stereocenters. While the synthesis of chiral thioethers using metal catalysts can be challenging due to catalyst poisoning by sulfur, significant progress has been made. rsc.org For example, the enantioselective ring-opening of meso-aziridines with a nucleophile, catalyzed by a chiral complex, can produce chiral β-amino compounds. nih.gov A chiral phosphinothiourea catalyst has been shown to effectively catalyze the ring-opening of meso-aziridines with HCl, affording β-chloroamines with high enantioselectivity, which could then be coupled with a thiazole thiol. nih.gov
Furthermore, methods for the enantioselective synthesis of β-amino acids and their derivatives can be adapted to produce chiral precursors for this compound analogs. hilarispublisher.commiamioh.edu For example, asymmetric hydrogenation of β-aminoacrylic acid derivatives or asymmetric Mannich reactions can provide access to enantiopure β-amino carbonyl compounds. miamioh.edu These can be further elaborated into the target chiral thioether. A photoredox-catalyzed asymmetric Giese reaction has also been reported for the synthesis of β-thiolated amino acids, demonstrating a modern approach to forming the crucial C-S bond with stereocontrol. nih.gov
The table below outlines several strategies for achieving stereochemical control in the synthesis of chiral thioethers and related β-amino compounds.
| Synthetic Strategy | Description | Key Features | Reference(s) |
| Sₙ2 Displacement | A chiral alcohol is converted to a derivative with a good leaving group, followed by nucleophilic substitution with a thiol. | Proceeds with inversion of stereochemistry; relies on the availability of enantiopure starting materials. | beilstein-journals.orgnih.gov |
| Catalytic Asymmetric Ring-Opening | A meso-aziridine is opened with a nucleophile in the presence of a chiral catalyst to generate a chiral β-functionalized amine. | Creates chirality from a prochiral substrate; enantioselectivity depends on the catalyst's effectiveness. | nih.gov |
| Asymmetric Hydrogenation | Chiral catalysts (e.g., Ru- or Rh-based) are used to hydrogenate prochiral enamines or β-aminoacrylic acid derivatives. | Can provide high enantiomeric excess; applicable to a range of substrates. | hilarispublisher.com |
| Photoredox-Catalyzed Radical Addition | A radical generated from an alkyl halide undergoes conjugate addition to a chiral thiazoline (B8809763) acceptor. | Utilizes a chiral auxiliary for diastereocontrol under mild reaction conditions. | nih.gov |
Chemical Reactivity and Derivatization of 2 Thiazol 2 Ylthio Ethanamine
Reactions at the Primary Amine Moiety of 2-(Thiazol-2-ylthio)ethanamine
The primary amine group (-NH2) is a key functional group that readily participates in numerous nucleophilic reactions. This reactivity allows for the straightforward synthesis of amides, substituted amines, Schiff bases, and thioureas.
Acylation and Amidation Reactions
The primary amine of this compound can be readily acylated or amidated by reacting with various acylating agents, such as carboxylic acids, acyl chlorides, or acid anhydrides. organic-chemistry.orgmdpi.com These reactions typically proceed under mild conditions and can be catalyzed by acids or coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the formation of the amide bond. mdpi.comresearchgate.net For example, the reaction with a carboxylic acid in the presence of a suitable catalyst yields the corresponding N-acylethanamine derivative. organic-chemistry.org This transformation is fundamental in medicinal chemistry for creating compounds with diverse biological activities. nih.gov
Table 1: Examples of Acylation and Amidation Reactions
| Amine Reactant | Acylating Agent | Catalyst/Conditions | Product Type |
|---|---|---|---|
| This compound | Phenylacetyl Chloride | Base (e.g., Triethylamine), THF | N-(2-(thiazol-2-ylthio)ethyl)phenylacetamide |
| This compound | Acetic Anhydride | Mild heating | N-(2-(thiazol-2-ylthio)ethyl)acetamide |
| This compound | Benzoic Acid | DCC, DMAP, CH2Cl2 | N-(2-(thiazol-2-ylthio)ethyl)benzamide |
Alkylation Reactions and Formation of Substituted Ethanamines
The nucleophilic primary amine can undergo alkylation with alkyl halides to form secondary and tertiary amines. The reaction of this compound with an alkyl halide, such as methyl iodide or benzyl (B1604629) bromide, in the presence of a base to neutralize the resulting hydrohalic acid, yields the corresponding N-alkyl or N,N-dialkyl derivative. This process allows for the introduction of various alkyl groups, modifying the steric and electronic properties of the original molecule. researchgate.net
Table 2: Examples of Alkylation Reactions
| Amine Reactant | Alkylating Agent | Base/Solvent | Product Type |
|---|---|---|---|
| This compound | Methyl Iodide | K2CO3 / Acetonitrile | N-methyl-2-(thiazol-2-ylthio)ethanamine |
| This compound | Benzyl Bromide | NaHCO3 / DMF | N-benzyl-2-(thiazol-2-ylthio)ethanamine |
| This compound | 2-Chloroethanol | NaOH / Ethanol (B145695) | 2-((2-(thiazol-2-ylthio)ethyl)amino)ethanol |
Condensation Reactions, Including Schiff Base Formation
Condensation of the primary amine of this compound with aldehydes or ketones results in the formation of imines, commonly known as Schiff bases. nih.govscirp.org This reaction is typically carried out by refluxing the reactants in a suitable solvent like ethanol or acetic acid, often with a catalytic amount of acid to facilitate the dehydration process. nih.govresearchgate.net The resulting Schiff bases are valuable intermediates for the synthesis of various heterocyclic compounds and have been studied for their biological activities. nih.govscirp.org
Table 3: Examples of Schiff Base Formation
| Amine Reactant | Carbonyl Compound | Conditions | Product Type (Schiff Base) |
|---|---|---|---|
| This compound | Benzaldehyde | Ethanol, reflux, cat. Acetic Acid | N-benzylidene-2-(thiazol-2-ylthio)ethanamine |
| This compound | 4-Chlorobenzaldehyde | Glacial Acetic Acid, reflux | N-(4-chlorobenzylidene)-2-(thiazol-2-ylthio)ethanamine |
| This compound | Acetone | Methanol (B129727), reflux | N-isopropylidene-2-(thiazol-2-ylthio)ethanamine |
Formation of Thiourea (B124793) and Other Heterocyclic Linkages
The reaction of this compound with isothiocyanates provides a straightforward route to N,N'-disubstituted thiourea derivatives. mdpi.comresearchgate.net This addition reaction is generally efficient and can be performed at room temperature in solvents like dichloromethane (B109758) or ethanol. mdpi.com The resulting thioureas are important building blocks in their own right and can be cyclized to form various other heterocyclic systems, such as 4-thiazolidinones, by reacting with agents like ethyl bromoacetate. jrespharm.com
Table 4: Examples of Thiourea Formation
| Amine Reactant | Isothiocyanate | Solvent/Temperature | Product Type (Thiourea) |
|---|---|---|---|
| This compound | Phenyl isothiocyanate | Dichloromethane / Room Temp | 1-phenyl-3-(2-(thiazol-2-ylthio)ethyl)thiourea |
| This compound | Benzyl isothiocyanate | Dichloromethane / Room Temp | 1-benzyl-3-(2-(thiazol-2-ylthio)ethyl)thiourea |
| This compound | Allyl isothiocyanate | Ethanol / Room Temp | 1-allyl-3-(2-(thiazol-2-ylthio)ethyl)thiourea |
Reactions Involving the Thiazole (B1198619) Ring System
The thiazole ring, while aromatic, has a different reactivity profile compared to carbocyclic aromatic rings like benzene. Its reactivity is influenced by the presence of the nitrogen and sulfur heteroatoms.
Electrophilic Aromatic Substitution on Substituted Thiazole Rings
Electrophilic aromatic substitution (EAS) is a fundamental reaction for aromatic compounds. libretexts.org The thiazole ring is generally considered electron-deficient due to the electronegativity of the nitrogen and sulfur atoms, which deactivates it towards electrophilic attack compared to benzene. masterorganicchemistry.comnptel.ac.in However, substitution is possible, and the position of the attack is directed by the existing substituents on the ring. The presence of electron-donating groups on the thiazole ring can increase its reactivity towards EAS. libretexts.org For a derivative of this compound that is substituted on the thiazole ring, an electrophile would add to a carbon atom, forming a resonance-stabilized carbocation intermediate, followed by the loss of a proton to restore aromaticity. masterorganicchemistry.comnptel.ac.in The directing influence of the thioether and other potential substituents would determine the regioselectivity of the reaction.
Table 5: Regioselectivity in Electrophilic Aromatic Substitution
| Position on Thiazole Ring | Activating/Deactivating Effect of Thioether at C2 | Predicted Site of Electrophilic Attack |
|---|---|---|
| C4 | Influenced by both S and N atoms | Less favored due to proximity to deactivating imine nitrogen |
| C5 | Activated by the adjacent sulfur atom | Generally the most favored site for electrophilic substitution |
Ring Transformations and Rearrangements of Thiazole Derivatives
The thiazole ring, particularly in 2-amino substituted derivatives, can undergo several notable transformations and rearrangements. These reactions alter the core heterocyclic structure, leading to the formation of different ring systems.
Palladium-Catalyzed Ring-Opening/Cyclization
A significant transformation for 2-aminothiazole (B372263) derivatives involves a palladium-catalyzed ring-opening, arylation, and cyclization sequence. acs.orgnih.gov This reaction provides a modular route to access isocytosine (B10225) analogues, which are of considerable interest in medicinal chemistry. acs.orgnih.govresearchgate.net The process is initiated by the ring-opening of the 2-aminothiazole in the presence of a palladium catalyst, followed by reaction with an aryl (pseudo)halide and subsequent cyclization to form the isocytosine product. acs.orgresearchgate.net The reaction scope is broad, accommodating a variety of 2-aminothiazole derivatives and aryl coupling partners. nih.govresearchgate.net Research has shown that ligands such as XantPhos are effective in this transformation, and bases like sodium phenoxide (NaOPh) are used to facilitate the reaction. acs.org This method represents a significant synthetic application of the C–S bond cleavage within the thiazole ring, a reaction first observed in the 1970s but not synthetically developed until recently. acs.orgrsc.org
Boulton-Katritzky Rearrangement
The Boulton-Katritzky rearrangement is another key reaction pathway for certain heterocyclic systems that can be relevant to thiazole derivatives under specific contexts, particularly when part of a larger, more complex system like a nitrobenzofuroxanyl-aminothiazole hybrid. researchgate.netresearchgate.netnih.gov This type of rearrangement involves the transformation of one heterocyclic system into another through a series of bond formations and cleavages. For instance, in studies involving the reaction of 2-aminothiazole derivatives with 7-chloro-4,6-dinitrobenzofuroxan, unexpected isomeric products were formed. researchgate.netnih.gov The investigation into the mechanism considered possibilities like the Boulton-Katritzky rearrangement or an N-1/N-3 oxide tautomerism, with evidence pointing towards the latter in this specific case. researchgate.netnih.gov This highlights the complex reactivity of the thiazole nucleus when coupled with other reactive moieties.
Table 1: Ring Transformations of Thiazole Derivatives
| Transformation Type | Reactants | Catalyst/Reagents | Product Type | Ref. |
|---|---|---|---|---|
| Ring-Opening/Arylation/Cyclization | 2-Aminothiazole derivative, Aryl (pseudo)halide | [Pd(crotyl)Cl]₂, XantPhos, NaOPh | Isocytosine analogue | acs.orgnih.gov |
| Boulton-Katritzky Rearrangement (Considered) | 2-Aminothiazole derivative, Electrophilic heterocycle (e.g., Benzofuroxan) | Varies (Thermal or Catalytic) | Rearranged heterocycle | researchgate.netresearchgate.net |
Reactivity of the Thioether Bridge
The thioether linkage (-S-) in this compound is a key site for chemical modification, susceptible to both oxidation at the sulfur atom and cleavage of the carbon-sulfur bonds.
The sulfur atom of the thioether bridge can be selectively oxidized to form either a sulfoxide (B87167) or a sulfone. This transformation is highly dependent on the choice of oxidizing agent and the reaction conditions.
Common oxidants for this purpose include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.comderpharmachemica.com The use of one equivalent of the oxidant under controlled, mild conditions typically yields the corresponding sulfoxide. derpharmachemica.com For example, m-CPBA at 0°C can selectively produce sulfoxides from various thioethers. derpharmachemica.com
To obtain the sulfone, stronger reaction conditions or an excess of the oxidizing agent are generally required. masterorganicchemistry.comresearchgate.net Treating the thioether with more than two equivalents of m-CPBA at a slightly elevated temperature (35°C) leads to the formation of the sulfone. derpharmachemica.com Similarly, hydrogen peroxide can be used, often in the presence of a catalyst like titanium silicalite-1 (TS-1), to drive the reaction towards the sulfone product. researchgate.netrsc.org It has been noted that while the initial oxidation to the sulfoxide can sometimes occur without a catalyst, the subsequent oxidation to the sulfone often requires catalytic activation. researchgate.netrsc.org The presence of an electron-withdrawing group, such as the thiazole ring, can decrease the nucleophilicity of the sulfur atom, making oxidation more challenging compared to simple alkyl thioethers.
Table 2: Oxidation of Thioether Linkage
| Oxidizing Agent | Equivalents | Temperature | Primary Product | Ref. |
|---|---|---|---|---|
| m-CPBA | 1.2 | 0°C | Sulfoxide | derpharmachemica.com |
| m-CPBA | 2.0 | 35°C | Sulfone | derpharmachemica.com |
| Hydrogen Peroxide (H₂O₂) | Stoichiometric | Room Temp | Sulfoxide | bohrium.com |
| Hydrogen Peroxide (H₂O₂) / Catalyst (e.g., TS-1) | Excess | Varies | Sulfone | researchgate.netrsc.org |
| Scandium triflate / H₂O₂ | Catalytic / Excess | Room Temp | Sulfoxide (High chemoselectivity) | nih.govacs.org |
Cleavage and Modification of the C-S Bond
The carbon-sulfur (C-S) bond of the thioether bridge can be cleaved under various conditions, enabling further functionalization of the molecule. This bond cleavage can be achieved through transition-metal catalysis, photocatalysis, or metal-free methods.
Transition-Metal-Catalyzed Cleavage
Transition metals, particularly palladium, nickel, and iron, are effective catalysts for the activation and cleavage of C-S bonds in thioethers. acs.orgresearchgate.net These reactions often involve the insertion of the metal into the C-S bond, followed by reductive or cross-coupling pathways. This strategy is a cornerstone of modern organic synthesis, allowing for the transformation of thioethers into a wide array of other functional groups. acs.org For example, iron-catalyzed systems have been developed for the tunable cleavage of either C(aryl)-S or C(alkyl)-S bonds, offering a high degree of selectivity. researchgate.net
Photocatalytic and Electrochemical Cleavage
Visible-light photoredox catalysis has emerged as a powerful and mild method for initiating C-S bond cleavage. unipr.itresearchgate.netacs.org In this approach, a photocatalyst, upon absorbing light, can induce a single-electron transfer from the thioether, generating a radical cation. unipr.it This intermediate can then fragment, cleaving the C-S bond to produce a carbocation or a radical, which can be trapped by various nucleophiles to form new C-C or C-N bonds. unipr.it This method has been successfully applied to benzylic thioethers under neutral conditions. unipr.itacs.org Similarly, electrochemical methods can achieve regioselective C(sp³)–S bond cleavage through an oxidative process, generating cationic fragments that can be converted into valuable products like aldehydes and sulfinates. rsc.org
Metal-Free Cleavage
C-S bond cleavage can also be accomplished without the use of transition metals. scilit.commdpi.comresearchgate.net These methods often employ specific reagents like N-chlorosuccinimide (NCS) to mediate the reaction. scilit.commdpi.com For instance, treating arylmethyl thioethers with NCS in different solvents can selectively yield either aryl aldehydes or dithioacetals. scilit.commdpi.com These metal-free approaches provide a valuable alternative, often with high functional group tolerance and operational simplicity. researchgate.net
Table 3: Methods for C-S Bond Cleavage of Thioethers
| Method | Catalyst / Reagent | Key Features | Product Examples | Ref. |
|---|---|---|---|---|
| Transition-Metal Catalysis | Pd, Ni, Fe complexes | High efficiency and selectivity for cross-coupling. | Biaryls, alkylated arenes | acs.orgresearchgate.net |
| Visible-Light Photocatalysis | Organic dyes (e.g., 4CzIPN), Ru/Ir complexes | Mild, neutral conditions; radical-based mechanism. | Diarylalkanes, benzyl amines | unipr.itacs.orgrsc.org |
| Electrochemical Oxidation | - (Electrode-mediated) | Regioselective cleavage, atom-economical. | Aldehydes, sulfinates | rsc.org |
| Metal-Free Chemical Cleavage | N-Chlorosuccinimide (NCS) | Solvent-dependent selectivity, operational simplicity. | Aryl aldehydes, dithioacetals | scilit.commdpi.com |
Coordination Chemistry of 2 Thiazol 2 Ylthio Ethanamine As a Ligand
Ligand Design Principles Incorporating the 2-(Thiazol-2-ylthio)ethanamine Scaffold
The design of ligands is a crucial aspect of coordination chemistry, as the ligand's structure dictates the resulting metal complex's geometry, stability, and properties. The this compound scaffold is an attractive candidate for ligand design due to its inherent structural features that allow for chelation. The primary design principle revolves around the presence of multiple donor atoms, specifically the nitrogen atom of the thiazole (B1198619) ring, the sulfur atom of the thioether linkage, and the nitrogen atom of the terminal amino group. This arrangement allows the molecule to act as a bidentate or potentially tridentate ligand.
The flexibility of the ethylamine (B1201723) chain is another key design consideration. This flexibility allows the ligand to adopt various conformations to accommodate the geometric preferences of different metal ions. The thioether linkage also plays a role in the electronic properties of the ligand, influencing the electron density on the thiazole ring and, consequently, its coordination behavior. By modifying the substituents on the thiazole ring or the ethanamine chain, it is possible to fine-tune the steric and electronic properties of the ligand, thereby influencing the stability and reactivity of the resulting metal complexes.
Complexation with Transition Metal Ions
The presence of both soft (sulfur) and hard/borderline (nitrogen) donor atoms in this compound makes it a versatile ligand for a wide range of transition metal ions.
The synthesis of metal complexes involving thiazole-containing ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. For this compound, a common synthetic route would involve dissolving the ligand in a solvent like ethanol (B145695) or methanol (B129727) and adding a solution of the metal salt (e.g., chlorides, nitrates, or sulfates) to it. The reaction mixture is often stirred and may require heating to facilitate complex formation. The resulting metal complexes can then be isolated as crystalline solids.
Characterization of these newly synthesized complexes is carried out using a variety of spectroscopic and analytical techniques. Elemental analysis provides the empirical formula of the complex, confirming the metal-to-ligand ratio. Spectroscopic methods such as Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of the functional groups upon complexation. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can provide information about the structure of the complex in solution. Electronic spectroscopy (UV-Vis) is employed to study the electronic transitions within the complex, which can give insights into its geometry.
Based on its structure, this compound is expected to act as a bidentate ligand, coordinating to a metal ion through the thiazole nitrogen and the amino nitrogen, forming a stable five- or six-membered chelate ring. Another plausible coordination mode involves chelation through the thiazole nitrogen and the thioether sulfur atom. The formation of a stable chelate ring is a significant driving force in the complexation process. The specific coordination mode adopted will depend on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other coordinating species.
The geometry of the resulting metal complexes can vary significantly, from square planar and tetrahedral to octahedral, depending on the coordination number of the metal ion and the steric bulk of the ligand. For instance, with a metal ion that prefers a square planar geometry like Pd(II) or Pt(II), a 1:2 metal-to-ligand complex could be formed where two ligands coordinate in a bidentate fashion. For metal ions that favor octahedral geometry, such as Fe(III) or Co(II), the ligand could coordinate along with other ancillary ligands or in a higher stoichiometric ratio.
The choice of the metal center has a profound impact on the conformation of the coordinated this compound ligand and its binding affinity. Different metal ions have distinct preferences for coordination numbers and geometries, which in turn forces the flexible ethylamine chain of the ligand to adopt specific conformations. For example, the bond angles and distances required for an octahedral complex will differ from those of a square planar complex, leading to different ligand conformations.
The electronic configuration of the metal ion also influences the binding affinity. According to Hard and Soft Acid and Base (HSAB) theory, hard acids prefer to bind to hard bases, and soft acids prefer to bind to soft bases. The nitrogen donors in the ligand are considered hard or borderline bases, while the sulfur donor is a soft base. Therefore, metal ions with harder acid character will likely show a stronger affinity for the nitrogen donors, while softer metal ions will exhibit a greater affinity for the sulfur donor. This interplay of electronic and steric factors ultimately determines the stability and structure of the resulting coordination compound.
Spectroscopic and Structural Analysis of Coordination Compounds
Detailed analysis of the synthesized coordination compounds is essential to elucidate their structures and bonding.
Below is a hypothetical interactive data table illustrating the kind of crystallographic data that would be obtained for a transition metal complex of this compound, based on typical values for similar structures.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 9.876 |
| β (°) | 105.2 |
| Metal-N(thiazole) (Å) | 2.05 |
| Metal-N(amine) (Å) | 2.10 |
| N(thiazole)-Metal-N(amine) (°) | 88.5 |
This table represents the type of detailed structural information that X-ray crystallography provides, which is fundamental to understanding the coordination chemistry of this ligand.
NMR and IR Spectroscopic Probes for Ligand-Metal Interactions
In the general study of thiazole-metal complexes, Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial tools for elucidating the nature of the ligand-metal bond. nih.govnih.gov Typically, upon coordination of a thiazole-containing ligand to a metal center, shifts in the characteristic vibrational frequencies in the IR spectrum are observed. For instance, the stretching frequency of the C=N bond within the thiazole ring often shifts to a lower wavenumber, indicating the involvement of the nitrogen atom in coordination. nih.govnih.gov
Similarly, ¹H and ¹³C NMR spectroscopy provide insights into the electronic environment of the ligand upon complexation. Changes in the chemical shifts of protons and carbons near the coordination sites (the thiazole nitrogen and the ethanamine nitrogen) would be expected. However, specific spectral data, including peak shifts for complexes of this compound, are not available in the reviewed literature.
Applications of Coordination Complexes in Catalysis and Materials Science
Coordination complexes derived from thiazole-based ligands have shown promise in various fields. Their structural versatility and the electronic properties of the thiazole ring make them candidates for catalysts in organic synthesis and as building blocks for functional materials. researchgate.net For example, metal complexes of certain thiazole derivatives are explored for their catalytic activity in oxidation and reduction reactions. In materials science, the luminescent or magnetic properties of such complexes are of interest for developing new sensors or molecular devices.
Despite these general applications for the broader family of thiazole complexes, there is no specific information detailing the use of this compound complexes in catalysis or materials science. Research has focused on other, more complex thiazole derivatives for these applications. thescipub.com
Due to the absence of specific research data for this compound, a detailed article that strictly adheres to the requested scientific parameters cannot be constructed at this time.
Biological Activity and Molecular Interactions of 2 Thiazol 2 Ylthio Ethanamine Derivatives in Vitro & Pre Clinical Studies
Antimicrobial Efficacy Investigations
The antimicrobial properties of 2-(Thiazol-2-ylthio)ethanamine derivatives have been evaluated against a wide range of pathogenic bacteria and fungi. These compounds have shown considerable activity, suggesting their potential as lead structures for the development of new anti-infective agents.
Antibacterial Activity against Gram-Positive and Gram-Negative Strains
Derivatives of this compound have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, novel 1β-methylcarbapenems featuring a 4-substituted thiazol-2-ylthio moiety have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis (MRSE), with MIC90 values of ≤4 μg/ml. nih.gov One derivative, SM-232724, exhibited strong bactericidal activity against MRSA. nih.gov These carbapenems were also highly effective against various streptococci, including penicillin-resistant Streptococcus pneumoniae, with MICs ranging from ≤0.063 to 0.5 μg/ml. nih.gov Furthermore, they displayed significant activity against ampicillin-resistant Enterococcus faecium, with MIC90s between 8 and 16 μg/ml. nih.gov
Other studies on different series of thiazole (B1198619) derivatives have also confirmed their broad-spectrum antibacterial potential. For example, N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives have shown potent activity against both Gram-negative and Gram-positive bacteria. nih.gov Specifically, an isopropyl substituted derivative displayed a low MIC of 3.9 μg mL−1 against S. aureus and Achromobacter xylosoxidans. nih.gov
The introduction of different substituents to the thiazole core has been shown to modulate antibacterial efficacy. mdpi.com For example, trichlorophenyl thiazole molecules have demonstrated a significant inhibitory effect against a variety of Gram-positive and Gram-negative organisms, including Bacillus subtilis, Escherichia coli, Staphylococcus epidermidis, Staphylococcus aureus, and Pseudomonas fluorescens. mdpi.com A series of 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones exhibited significant growth inhibition of a wide spectrum of bacteria, with many derivatives being more potent than the standard drug ampicillin. mdpi.com
Table 1: Antibacterial Activity of Selected this compound Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| SM-197436, SM-232721, SM-232724 | Methicillin-resistant Staphylococcus aureus (MRSA) | ≤4 (MIC90) | nih.gov |
| SM-197436, SM-232721, SM-232724 | Penicillin-resistant Streptococcus pneumoniae | ≤0.063 - 0.5 | nih.gov |
| SM-197436, SM-232721, SM-232724 | Ampicillin-resistant Enterococcus faecium | 8 - 16 (MIC90) | nih.gov |
| Isopropyl substituted N-(thiazol-2-yl)benzenesulfonamide | Staphylococcus aureus | 3.9 | nih.gov |
| Isopropyl substituted N-(thiazol-2-yl)benzenesulfonamide | Achromobacter xylosoxidans | 3.9 | nih.gov |
| Thiophene derivative 13 | Staphylococcus aureus | 3.125 | nih.gov |
Antifungal Activity against Various Fungal Strains
In addition to their antibacterial properties, this compound derivatives have been investigated for their efficacy against various fungal pathogens. A series of newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives demonstrated very strong antifungal effects against clinical isolates of Candida albicans, with MIC values ranging from 0.008 to 7.81 µg/mL. nih.gov These values were comparable to or even better than the standard antifungal agent nystatin. nih.gov The minimum fungicidal concentration (MFC) values for these compounds were generally 2- to 4-fold higher than their MICs. nih.gov
Other studies have also reported the antifungal potential of thiazole derivatives. For instance, certain thiazole and pyrazolo[1,5-a]pyrimidine derivatives have exhibited potent in vitro antifungal activity against Aspergillus fumigatus and Fusarium oxysporum, with MICs of 6.25 µg/mL. nih.gov The amphiphilic nature of some thiazole derivatives is believed to facilitate their integration into fungal cell membranes, leading to disruption and cell death. mdpi.com
Table 2: Antifungal Activity of Selected this compound Derivatives
| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | Candida albicans (clinical isolates) | 0.008 - 7.81 | nih.gov |
| Thiazole derivative 3 | Aspergillus fumigatus | 6.25 | nih.gov |
| Thiazole derivative 3 | Fusarium oxysporum | 6.25 | nih.gov |
| Pyrazolo[1,5-a]pyrimidine 21b | Aspergillus fumigatus | 6.25 | nih.gov |
| Pyrazolo[1,5-a]pyrimidine 21b | Fusarium oxysporum | 6.25 | nih.gov |
Mechanistic Studies of Antimicrobial Action (e.g., Apoptosis Induction in Fungi)
The mechanisms underlying the antimicrobial activity of this compound derivatives are multifaceted. Their amphiphilic character allows them to embed within the microbial cell membrane, leading to a leakage of cytoplasmic contents and subsequent cell death. mdpi.com In fungi, some derivatives are thought to interfere with the structure of the fungal cell wall and/or the cell membrane. nih.govnih.gov
Furthermore, some thiazole derivatives have been shown to induce apoptosis in fungal cells. mdpi.com This programmed cell death is a key mechanism for eliminating pathogenic fungi. The ability of these compounds to trigger apoptosis suggests a more complex interaction with fungal cellular pathways beyond simple membrane disruption.
Anticancer and Antiproliferative Potentials
Derivatives of this compound have demonstrated significant potential as anticancer agents, with numerous studies reporting their cytotoxic effects against a variety of human cancer cell lines.
In Vitro Cytotoxicity against Human Cancer Cell Lines (e.g., MDA-MB-231, A549, MIA PaCa-2, HepG2, HCT-116, K563)
A broad range of this compound derivatives have been synthesized and evaluated for their in vitro antiproliferative activity. For example, a series of thiazole-amino acid hybrid derivatives exhibited moderate to good cytotoxicity against human lung cancer (A549), cervical cancer (HeLa), and breast cancer (MCF-7) cell lines. nih.gov Notably, five of these compounds displayed IC50 values ranging from 2.07 to 8.51 μM. nih.gov
Bis-thiazole derivatives have also shown remarkable cytotoxic activities. frontiersin.org One such compound exhibited a potent IC50 value of 0.6 nM against the HeLa cervical cancer cell line. frontiersin.org Another derivative demonstrated high potency against an ovarian cancer cell line (KF-28) with an IC50 of 6 nM. frontiersin.org Furthermore, 2-aminobenzothiazole has been shown to have a dose-dependent cytotoxic effect on human laryngeal carcinoma (HEp-2) cells. europeanreview.org
Table 3: In Vitro Cytotoxicity of Selected this compound Derivatives Against Human Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 | Reference |
|---|---|---|---|
| Thiazole-amino acid hybrids (5 compounds) | A549, HeLa, MCF-7 | 2.07 - 8.51 µM | nih.gov |
| Bis-thiazole derivative 5c | HeLa (cervical cancer) | 0.6 nM | frontiersin.org |
| Bis-thiazole derivative 5f | KF-28 (ovarian cancer) | 6 nM | frontiersin.org |
| N-Acyl-2-aminothiazole (SNS-032) | A2780 (ovarian cancer) | 95 nM | nih.gov |
| 2-Arylamido derivatives of 2-amino-4-(isothiocyanatomethyl)thiazole | L1210 (leukemia) | 0.2 - 1 µM | nih.gov |
| 2-(Alkylamido)thiazole analogues | L1210 (leukemia) | 4 - 8 µM | nih.gov |
Mechanisms of Action (e.g., Tubulin Polymerization Inhibition, Enzyme Inhibition)
The anticancer activity of this compound derivatives is attributed to various mechanisms of action, with tubulin polymerization inhibition being a prominent one. researchgate.net Microtubules are essential for several cellular functions, including mitosis, and their disruption can lead to cell cycle arrest and apoptosis. nih.govresearchgate.net Several thiazole-based compounds have been identified as inhibitors of tubulin polymerization. researchgate.net
In addition to targeting the cytoskeleton, these derivatives can also act through enzyme inhibition. For instance, some bis-thiazole derivatives have been shown to be potential inhibitors of Pim-1 kinase, a protein involved in cell survival and proliferation. frontiersin.org This inhibition was supported by the observed downregulation of c-myc, a downstream target of Pim-1 kinase. frontiersin.org Other enzymatic targets for thiazole derivatives include GMP synthetase and cyclin-dependent kinases (CDKs), such as CDK2/cycE. nih.gov The induction of apoptosis is another key mechanism, with studies showing that some derivatives can activate mitochondrial-dependent apoptosis by upregulating pro-apoptotic genes like Bax and Puma, and downregulating the anti-apoptotic gene Bcl-2. frontiersin.org
Antioxidant Properties and Reactive Oxygen Species Scavenging
Derivatives of thiazole have demonstrated significant potential as antioxidant agents. Their ability to neutralize harmful reactive oxygen species (ROS) is a key aspect of their therapeutic interest, as oxidative stress is implicated in a wide range of degenerative diseases.
In Vitro Assays (e.g., DPPH, SOD-mimic)
The antioxidant capacity of thiazole derivatives has been quantified using various in vitro assays that measure their ability to scavenge free radicals. Common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and superoxide dismutase (SOD) mimic activity tests.
In a study investigating a series of 2-aminothiazole (B372263) sulfonamide derivatives, several compounds showed notable antioxidant effects. One compound, in particular, emerged as a highly potent agent, demonstrating 90.09% scavenging activity in the DPPH assay and 99.02% activity in the SOD-mimic assay. nih.govresearchgate.netfrontiersin.org This highlights the potential of the thiazole-sulfonamide scaffold in developing powerful antioxidants. nih.govresearchgate.netfrontiersin.org
Other studies on different series of thiazole derivatives have also confirmed their radical scavenging potential. For instance, new 2-amino-5-methylthiazol derivatives containing a 1,3,4-oxadiazole-2-thiol moiety were evaluated through DPPH, hydroxyl, nitric oxide, and superoxide radical scavenging assays. researchgate.net Certain compounds from this series showed significant scavenging effects, which were attributed to the presence of electron-donating substituents on their structures. researchgate.net
| Assay | Activity (%) | Reference |
|---|---|---|
| DPPH Radical Scavenging | 90.09% | researchgate.netfrontiersin.org |
| Superoxide Dismutase (SOD) Mimic Activity | 99.02% | researchgate.netfrontiersin.org |
Cellular Antioxidant Mechanisms
Theoretical and computational studies have provided insight into the chemical mechanisms by which these compounds exert their antioxidant effects. Density Functional Theory (DFT) calculations have been used to analyze the thermodynamics of various antioxidant pathways for heterocyclic compounds, including those with structures related to thiazoles.
The primary mechanisms by which antioxidants neutralize free radicals include Hydrogen Atom Transfer (HAT), Single-Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). otavachemicals.com Computational studies on related heterocyclic systems, such as 1,3,4-oxadiazole derivatives, suggest that the HAT mechanism is often the most favorable pathway for scavenging radicals. mdpi.com Key parameters like bond dissociation enthalpy (BDE) are calculated to determine the ease with which a hydrogen atom can be donated to a radical, thereby neutralizing it. mdpi.com
Furthermore, the presence of specific electron-donating groups on the phenyl rings of these derivatives has been shown to significantly enhance their antioxidant activities. otavachemicals.commdpi.com These computational findings align with experimental observations where derivatives with such groups exhibit higher scavenging potential, providing a rational basis for their molecular action. researchgate.net
Enzyme Inhibition Studies
Beyond their antioxidant effects, this compound derivatives and related thiazole-containing compounds have been investigated as inhibitors of several key enzymes, indicating their potential in addressing a variety of diseases.
Alpha-Glucosidase Inhibition
Alpha-glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition can help manage postprandial hyperglycemia in diabetes. doaj.org Several studies have shown that thiazole-related heterocyclic derivatives are effective inhibitors of this enzyme.
A study on 1,3,4-thiadiazole derivatives of 3-aminopyridin-2(1H)-ones found that several compounds exhibited significant inhibitory activity against α-glucosidase, with some showing potency nearly 3.7 times greater than the standard drug, acarbose. doaj.org The structure-activity relationship analysis revealed that the nature of the linker attached to the thiadiazole ring was crucial for activity. doaj.org For example, derivatives with a butanoic acid or benzoic acid linker showed particularly high inhibitory effects. doaj.org Similarly, certain thiourea (B124793) derivatives have also demonstrated potent α-glucosidase inhibition, with some exceeding the activity of acarbose.
| Compound Type | Lead Compound Example | IC₅₀ (mM) | Reference |
|---|---|---|---|
| 1,3,4-Thiadiazole Derivative | Compound 9'b | 3.66 | doaj.org |
| 1,3,4-Thiadiazole Derivative | Compound 7b | 6.70 | doaj.org |
| 1,3,4-Thiadiazole Derivative | Compound 7c | 8.42 | doaj.org |
| Thiourea Derivative | Compound 9a | 9.77 | |
| Standard Drug | Acarbose | 11.96 - 13.88 | doaj.org |
JIP Mimetic Activities
The c-Jun N-terminal kinases (JNKs) are stress-activated protein kinases implicated in diseases such as type-2 diabetes, inflammation, and cancer. nih.gov JNKs bind to scaffold proteins like JNK-interacting protein-1 (JIP-1). nih.gov Small molecules that mimic the JIP-1 binding domain can act as allosteric inhibitors of JNK by disrupting this protein-protein interaction.
A series of 2-thioether-benzothiazoles, which share the thiazole-thioether core structure, were synthesized and identified as novel JNK inhibitors. nih.gov These compounds were found to be potent, allosteric inhibitors that function by targeting the JIP-1 binding site on JNK. nih.gov One such thiazole derivative, 5-[(5-Nitro-2-thiazolyl)thio]-1,3,4-thiadiazol-2-amine (SU 3327), was identified as a selective inhibitor of JNK that specifically inhibits the protein-protein interaction between JNK and JIP.
| Compound | Inhibitory Target | IC₅₀ | Reference |
|---|---|---|---|
| SU 3327 | JNK-JIP Protein-Protein Interaction | 239 nM |
Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes
Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the arachidonic acid cascade, which produces pro-inflammatory mediators. The dual inhibition of both COX and LOX pathways is considered a valuable strategy for developing safer anti-inflammatory drugs compared to traditional NSAIDs that primarily target COX enzymes.
Thiazole and thiazolidinone derivatives have been identified as promising scaffolds for the development of dual COX/LOX inhibitors. Structure-activity relationship analyses have shown that thiazole-based thiazolidinones can act as moderate to good COX-1/LOX inhibitors. The substitution pattern on the thiazole and associated phenyl rings plays a critical role in determining the inhibitory potency and selectivity. For instance, introducing bulky groups or specific substituents can shift the activity towards COX-2 inhibition or enhance LOX inhibition. This research indicates that the thiazole nucleus is a versatile template for designing new anti-inflammatory agents with a potentially safer pharmacological profile.
DNA Topoisomerase and HIV Reverse Transcriptase Modulation (Thiazole General)
The thiazole nucleus is a key structural motif in a variety of compounds that exhibit inhibitory activity against crucial enzymes involved in DNA replication and viral propagation, namely DNA topoisomerase and HIV reverse transcriptase.
DNA Topoisomerase Inhibition:
Thiazole-based compounds have been identified as potent inhibitors of DNA topoisomerases, which are essential nuclear enzymes that regulate the topology of DNA during cellular processes like replication and transcription. mdpi.com A series of novel thiazole-based stilbene analogs, for instance, were synthesized and evaluated for their inhibitory activity against DNA topoisomerase IB (Top1). mdpi.comnih.gov Within this series, compound (E)-2-(3-methylstyryl)-4-(4-fluorophenyl)thiazole demonstrated potent Top1 inhibition, comparable to the well-known inhibitor camptothecin. nih.gov Molecular docking studies suggested a possible binding mode of this compound with the Top1-DNA complex. nih.gov Many of these stilbene analogs also showed significant cytotoxicity against human breast cancer (MCF-7) and human colon cancer (HCT116) cell lines, with IC50 values in the micromolar range. nih.gov
Other research has focused on thiazolo[3,2-a] pyrimidine derivatives as inhibitors of topoisomerase II (Topo II). tandfonline.com One compound from this series emerged as a particularly potent Topo II inhibitor with an IC50 value of 0.23 µM, which was significantly more potent than the standard drugs Etoposide and Doxorubicin. tandfonline.com Additionally, a novel pyrano[2,3-d]thiazole derivative, 5-(1,3-dioxoisoindolin-2-yl)-7-(4-nitrophenyl)-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitrile, was found to exhibit strong cytotoxic effects against HepG-2 and MCF-7 cancer cell lines and was identified as a potential Topo II inhibitor that binds to DNA via an intercalative mode. researcher.liferesearchgate.net
Table 1: Thiazole Derivatives as DNA Topoisomerase Inhibitors
| Compound Class | Specific Derivative Example | Target Enzyme | Key Findings | Reference |
|---|---|---|---|---|
| Thiazole-Based Stilbene Analogs | (E)-2-(3-methylstyryl)-4-(4-fluorophenyl)thiazole | Topoisomerase IB (Top1) | Potent Top1 inhibition, comparable to Camptothecin. Showed high cytotoxicity against MCF-7 (IC50 = 0.78 µM) and HCT116 (IC50 = 0.62 µM) cell lines. | mdpi.comnih.gov |
| Thiazolopyrimidine Derivatives | Compound 4c (specific structure in source) | Topoisomerase II (Topo II) | Potent Topo II inhibitor with an IC50 value of 0.23 µM, surpassing Etoposide and Doxorubicin. | tandfonline.com |
| Pyrano[2,3-d]thiazole Derivatives | 5-(1,3-dioxoisoindolin-2-yl)-7-(4-nitrophenyl)-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitrile | Topoisomerase II (Topo II) | Strong cytotoxicity against HepG-2 and MCF-7 cell lines; binds to DNA via intercalation. | researcher.liferesearchgate.net |
HIV Reverse Transcriptase Inhibition:
The thiazole scaffold is also integral to the development of inhibitors targeting HIV-1 reverse transcriptase (RT), a critical enzyme for the replication of the virus. A set of oligo-1,3-thiazolecarboxamide derivatives demonstrated the ability to inhibit HIV-1 RT activity. nih.gov Unlike the natural minor groove binder distamycin, which is effective only with DNA x DNA templates, these thiazole derivatives could inhibit reverse transcription with RNA x DNA or DNA x RNA template primers, making them more versatile inhibitors. nih.gov
Another thiazole derivative, the thiazole-5-carboxamide GPS491, was identified as a potent anti-HIV-1 agent that blocks viral replication by inhibiting viral gene expression with an IC50 of approximately 0.25 µM. mdpi.com This compound was effective against multiple HIV-1 strains, including those resistant to existing antiretroviral drugs. mdpi.com Furthermore, benzisothiazolone derivatives, which contain a thiazole-related isothiazole ring, have been discovered as a new class of multifunctional RT inhibitors. mdpi.com These compounds inhibit not only the DNA polymerase activity of RT but also its ribonuclease H (RNase H) function, with some analogs demonstrating robust antiviral activity at low micromolar concentrations without cellular toxicity. mdpi.com
Table 2: Thiazole Derivatives as HIV-1 Reverse Transcriptase (RT) Inhibitors
| Compound Class | Specific Derivative Example | Target/Mechanism | Key Findings | Reference |
|---|---|---|---|---|
| Oligo-1,3-thiazolecarboxamides | Series of oligopeptides with varying thiazole units | HIV-1 RT Polymerization | More powerful and versatile inhibitors than distamycin; active against RNA x DNA and DNA x RNA templates. | nih.gov |
| Thiazole-5-carboxamides | GPS491 | HIV-1 Gene Expression | Potent inhibition of viral replication (EC50 ~250 nM) across multiple HIV-1 strains, including drug-resistant variants. | mdpi.com |
| Benzisothiazolone Derivatives | 2-(4-methyl-3-(piperidin-1-ylsulfonyl)phenyl)benzo[d]isothiazol-3(2H)-one | HIV-1 RT DNA Polymerase & RNase H activities | Bifunctional inhibitor with robust antiviral activity (EC50 = 1.68 µM) and no cellular toxicity. | mdpi.com |
Receptor Agonism/Antagonism (e.g., Histamine Receptor Interactions)
Derivatives of 2-(thiazolyl)ethanamine have been investigated for their interactions with histamine receptors, demonstrating selective agonist properties. Specifically, 2-(2-thiazolyl)-ethylamine (ThEA), a close structural analog of this compound, has been identified as a selective histamine H1-receptor agonist. nih.gov In studies using isolated guinea pig hearts, ThEA produced a marked prolongation of atrioventricular conduction, a characteristic effect mediated by H1-receptors. nih.gov This negative dromotropic effect was significant, even while the compound caused only a weak stimulation of cardiac rate and contractility, which are effects primarily mediated by H2-receptors. nih.gov
Further research into substituted (2-aminoethyl)thiazoles has revealed potent and selective agonism at histamine H2-receptors. nih.gov A series of substituted 4- and 5-(2-aminoethyl)thiazoles were synthesized and evaluated. Among them, 2-Amino-5-(2-aminoethyl)-4-methylthiazole, known as Amthamine, was found to be a potent, full histamine H2-receptor agonist, slightly more potent than histamine itself with a pD2 value of 6.21 on the guinea pig right atrium. nih.gov Importantly, Amthamine displayed a marked specificity for H2-receptors, showing no affinity for H1-receptors and only weak agonism at H3-receptors. nih.gov This research highlighted that for this class of compounds, the presence of a 2-amino substituent was not essential for H2-receptor stimulation, unlike for histamine. nih.gov
Table 3: Thiazole Ethanamine Derivatives and Histamine Receptor Activity
| Compound | Target Receptor | Activity | Observed Effect (In Vitro) | Reference |
|---|---|---|---|---|
| 2-(2-Thiazolyl)-ethylamine (ThEA) | Histamine H1-Receptor | Selective Agonist | Marked prolongation of atrioventricular conduction in isolated guinea pig hearts. | nih.gov |
| 2-Amino-5-(2-aminoethyl)-4-methylthiazole (Amthamine) | Histamine H2-Receptor | Potent, Full Agonist | Potent H2-agonist on guinea pig right atrium (pD2 = 6.21), with no affinity for H1-receptors. | nih.gov |
Compound Index
Computational and Theoretical Studies on 2 Thiazol 2 Ylthio Ethanamine
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules. In the context of drug discovery, molecular docking is frequently used to predict the interaction between a small molecule ligand and its protein target.
Ligand-Target Protein Interactions (e.g., Tubulin Binding Site, α-Glucosidase Active Site)
Molecular docking studies have been employed to investigate the interaction of thiazole (B1198619) derivatives with various protein targets, including α-glucosidase. nih.gov For instance, a series of thiazole derivatives were evaluated for their α-glucosidase inhibitory potential, and molecular docking was used to understand the binding interactions with the enzyme. nih.gov These studies help in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the protein. semanticscholar.org
In one study, the docking of thiazole derivatives into the active site of α-glucosidase revealed hydrogen bond interactions with amino acid residues like LYS 113, TYR 113, and GLU 322. semanticscholar.org Additionally, π-alkyl interactions with residues such as ALA 115 and VAL 115 were observed. semanticscholar.org Another investigation into chalconeimine derivatives with α-glucosidase also highlighted hydrogen bond and π-sulfur interactions with residues like ASP 115, GLN 146, and TYR 213. semanticscholar.org
While direct studies on 2-(Thiazol-2-ylthio)ethanamine with tubulin are not specified in the provided results, the general methodology of using molecular docking to understand ligand-protein interactions is well-established for thiazole-containing compounds and other structurally related molecules.
Prediction of Binding Affinities and Molecular Recognition
Computational methods are crucial for predicting the binding affinity between a ligand and a protein, which is a key factor in drug design. nih.gov Molecular docking simulations can provide docking scores, which are indicative of the binding affinity. For example, docking studies of benzo[d]thiazol-2-amine derivatives with the HER enzyme showed promising binding affinities, with some compounds exhibiting high docking scores. researchgate.net
The prediction of binding affinities helps in identifying potential drug candidates and in the rational design of more potent inhibitors. vulcanchem.com These computational predictions, however, are often corroborated with experimental assays to validate the findings. The process of molecular recognition is driven by various non-covalent interactions, and understanding these through computational models is essential for designing molecules with high specificity and affinity for their target. ucsb.edu
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, provide detailed insights into the electronic structure and properties of molecules. These methods are instrumental in understanding chemical reactivity and reaction mechanisms.
Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO Analysis)
The electronic properties of molecules can be investigated using quantum chemical calculations. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are known as frontier molecular orbitals and are crucial in determining the chemical reactivity of a molecule. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net
The HOMO-LUMO energy gap (ΔE) is an important parameter that reflects the chemical reactivity and stability of a molecule. researchgate.net A smaller energy gap generally implies higher reactivity. DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-311G(d,p)), are commonly used to calculate these properties. jcsp.org.pkniscpr.res.in For thiazole derivatives, studies have shown that the HOMO and LUMO can be delocalized over the thiazole and adjacent rings. researchgate.net
| Parameter | Value (eV) |
| EHOMO | -5.54 to -7.44 researchgate.net |
| ELUMO | Varies |
| Energy Gap (ΔE) | Varies |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps are valuable tools for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP surface visualizes the electrostatic potential on the electron density surface, where different colors represent different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack). walisongo.ac.id
MEP maps are useful in drug design for optimizing electrostatic interactions between a ligand and its protein target. ucsb.edu For thiazole derivatives, MEP analysis can provide insights into their charge distribution and potential interaction sites. researchgate.net These maps can be generated using quantum chemical calculation outputs from software like Gaussian. ucsb.eduresearchgate.net
Reaction Mechanism Elucidation and Transition State Analysis
Quantum chemical calculations are powerful for elucidating reaction mechanisms and analyzing transition states. e3s-conferences.org By calculating the energies of reactants, intermediates, transition states, and products, a potential energy surface for a reaction can be constructed. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction kinetics. taylorandfrancis.com
DFT methods, such as B3LYP, are frequently used to locate and characterize transition state structures. nih.gov This analysis can help in understanding the feasibility of a proposed reaction pathway and can be used to predict the stereoselectivity of a reaction. e3s-conferences.org For instance, in the study of a palladium-catalyzed reaction, computational methods were used to show that a single transition state could lead to multiple products through a post-transition-state bifurcation. nih.gov While specific studies on the reaction mechanisms of this compound were not found, the application of these computational techniques to similar molecules demonstrates their utility in understanding complex chemical transformations. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Dynamics
Molecular dynamics (MD) simulations are powerful computational tools used to understand the dynamic behavior of molecules over time. For derivatives and analogues of this compound, MD simulations provide critical insights into their conformational flexibility and their interactions when bound to protein targets.
Recent studies on thiazole-containing compounds demonstrate that these simulations, often spanning nanoseconds, are essential for validating the stability of ligand-protein complexes predicted by molecular docking. mdpi.comjchemlett.com For instance, in studies of thiazole derivatives targeting the main protease (Mpro) of SARS-CoV-2, MD simulations were used to confirm the stability of the docked poses and to understand the thermodynamic properties of the binding. nih.gov Analysis of the root mean square deviation (RMSD) of the ligand and protein backbone throughout the simulation helps to confirm the structural integrity and stability of the binding pocket. mdpi.com Low RMSD values, often ranging from 0.15 Ų to 0.4 Ų, indicate a stable and robust protein-ligand complex. mdpi.com
These simulations also reveal the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, over time. nih.govnih.gov By clustering interaction data, researchers can identify which interactions are most stable and significant for binding affinity. mdpi.com For example, an analysis of interactions that occur for more than 30% of the simulation time highlights the most crucial contacts for ligand stability. nih.gov Water molecules are also monitored during simulations, as they can mediate interactions between the ligand and protein residues, significantly influencing binding dynamics. nih.govnih.gov Such detailed dynamic information is fundamental to understanding how ligands like this compound and its derivatives behave in a biological environment, providing a more realistic view than static models. mdpi.comnih.gov
Crystal Structure Analysis and Intermolecular Interactions
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal, offering a precise view of molecular geometry, conformation, and the interactions governing crystal packing. While the specific crystal structure for this compound is not detailed in the provided results, extensive studies on closely related thiazole derivatives offer valuable insights into the expected structural features.
For example, the crystal structure of 5-methyl-2-[(1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazole, which features the same thiazol-2-ylthio core, reveals that the thiazole and thiadiazole rings are not coplanar, subtending a significant dihedral angle. nih.gov In various 2-(4-arylthiazol-2-yl)isoindoline-1,3-dione derivatives, the crystal system is consistently monoclinic. researchgate.nettandfonline.com Such studies establish key geometric parameters, including bond lengths and angles, which are often compared with theoretical values obtained from Density Functional Theory (DFT) calculations. researchgate.netnih.gov These analyses confirm that bond angles in five-membered rings like thiazole often deviate from ideal geometries. nih.gov
Hirshfeld Surface Analysis and Quantitative Contributions of Contacts
Studies on various thiazole derivatives provide quantitative data on these interactions. nih.govresearchgate.nettandfonline.com The most significant contributions typically arise from hydrogen-hydrogen (H···H) contacts, often accounting for a large percentage of the surface. Other crucial interactions include those involving heteroatoms, such as N···H/H···N, S···H/H···S, O···H/H···O, and C···H/H···C contacts. nih.govresearchgate.net The red spots on the Hirshfeld surface mapped over the normalized contact distance (d_norm) highlight short, significant intermolecular contacts, such as hydrogen bonds. mdpi.com
The quantitative breakdown of these interactions provides a detailed picture of the forces stabilizing the crystal structure.
Table 1: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Thiazole Derivatives
| Contact Type | Contribution in 5-methyl-2-[(1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazole nih.gov | Contribution Range in 2-(4-arylthiazol-2-yl)isoindoline-1,3-diones researchgate.nettandfonline.com |
| H···H | 17.7% | 24.4% – 36.5% |
| N···H/H···N | 24.3% | Not specified |
| S···H/H···S | 21.1% | 4.5% – 5.6% |
| O···H/H···O | Not applicable | 8.7% – 12.1% |
| C···H/H···C | Specified | 5.4% – 10.6% |
| S···C/C···S | 9.7% | Not specified |
Note: Data is derived from closely related thiazole derivatives to infer potential interactions for this compound.
Hydrogen Bonding Networks and Crystal Packing
Hydrogen bonds are among the most critical directional interactions that determine the supramolecular architecture of molecular crystals. mdpi.com In the crystal structures of thiazole-containing compounds, hydrogen bonding networks play a pivotal role in stabilizing the crystal packing. nih.govd-nb.info
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. laccei.org For thiazole derivatives, QSAR modeling is a widely used computational technique to guide the design of new compounds with enhanced potency for various biological targets, including antimicrobial, anticancer, and anti-inflammatory activities. ijpsr.comnih.govjapsonline.comijper.org
Development of Predictive Models for Biological Activities
The development of a QSAR model begins with a dataset of compounds with known biological activities (e.g., IC₅₀ values), which are typically converted to a logarithmic scale (pIC₅₀) for analysis. laccei.org The three-dimensional structures of the molecules are generated and optimized to their lowest energy conformation. nih.gov Using specialized software, a large number of molecular descriptors—numerical values that encode structural, physicochemical, or electronic features—are calculated for each molecule. nih.govscispace.com
Statistical methods, most commonly Multiple Linear Regression (MLR), are then employed to build a mathematical equation that relates a selection of these descriptors to the biological activity. laccei.orgmdpi.com The goal is to create a model with high statistical quality and predictive power. laccei.org The robustness and predictive ability of the generated QSAR model are rigorously validated using internal (cross-validation, e.g., leave-one-out) and external (test set) validation techniques. mdpi.com A statistically significant QSAR model can then be used to predict the activity of new, untested compounds based solely on their chemical structure, thereby prioritizing synthetic efforts. laccei.orgzsmu.edu.ua
Identification of Key Molecular Descriptors for Activity
A critical outcome of QSAR modeling is the identification of molecular descriptors that have the most significant impact on biological activity. These key descriptors provide valuable insights into the mechanism of action and highlight the structural features that are essential for molecular recognition and binding to a biological target.
Studies on various thiazole derivatives have identified several classes of descriptors as being important for their biological activities. japsonline.comresearchgate.nettalete.mi.it These can include topological, electronic, thermodynamic, and spatial parameters. For instance, in QSAR models for antimicrobial thiazoles, descriptors related to molecular shape (Kier's shape index) and connectivity were found to be crucial. japsonline.comresearchgate.net For other activities, descriptors related to hydrophobicity, electrostatic fields, and the presence of hydrogen bond donors have been shown to play a significant role. ijpsr.com
Table 2: Examples of Key Molecular Descriptors Identified in QSAR Studies of Thiazole Derivatives
| Descriptor Type | Specific Descriptor Example | Associated Biological Activity | Reference |
| Topological | Molecular Connectivity Index (²χv) | Antimicrobial | japsonline.comresearchgate.net |
| Shape | Kier's Shape Index (kα3) | Antimicrobial | japsonline.comresearchgate.net |
| Thermodynamic | Heat of Formation | Antihyperglycemic | nih.gov |
| Electronic | Quadrupole1 | Cytotoxic (Antitubulin) | nih.gov |
| Lipophilicity | XlogP | Cytotoxic (Antitubulin) | nih.gov |
| 2D Autocorrelation | AATSC4c, AATSC1p | 5-Lipoxygenase Inhibition | laccei.org |
| GETAWAY | GATS5s | 5-Lipoxygenase Inhibition | laccei.org |
| Functional Group | maxHBa (Max H-bond acceptors) | 5-Lipoxygenase Inhibition | laccei.org |
This table presents a selection of descriptors found to be significant in QSAR models for various biological activities of thiazole-containing compounds.
Structure Activity Relationship Sar Studies of 2 Thiazol 2 Ylthio Ethanamine Derivatives
Impact of Substitutions on the Thiazole (B1198619) Ring on Biological Activity
Substitutions on the thiazole ring of 2-(thiazol-2-ylthio)ethanamine and related analogs can significantly modulate their biological profiles. The electronic and steric properties of substituents at the C4 and C5 positions of the thiazole ring are crucial determinants of activity.
Research on various thiazole-containing compounds has demonstrated that the nature of these substituents can influence their antimicrobial, anticancer, and other pharmacological activities. nih.govnih.gov For instance, in a series of N-(thiazol-2-yl)-benzamide analogs, the introduction of small electron-withdrawing groups on the thiazole ring was found to be beneficial for their antagonist activity at the Zinc-Activated Channel (ZAC). nih.gov Conversely, the presence of bulky substituents can be detrimental to activity.
The reactivity and basicity of the thiazole ring are affected by the electronic nature of its substituents. Electron-donating groups, such as a methyl group, can increase the basicity and nucleophilicity of the thiazole ring, which may enhance its interaction with certain biological targets. analis.com.my On the other hand, strong electron-withdrawing groups, like a nitro group, can decrease these properties. analis.com.my
In the context of antimicrobial activity, studies on 2-(pyrazol-4-yl)-methylylidenehydrazinyl-thiazole derivatives have shown that substitutions on the thiazole ring are critical. nih.gov For example, aryl substitution on the thiazole ring generally leads to better activity compared to hetaryl substitution. nih.gov Furthermore, the position of the substituent on an attached aryl ring can be more important than its electronic nature, with para-substitution often yielding superior activity. nih.gov
The following table summarizes the observed impact of various substitutions on the thiazole ring in related derivatives:
| Substituent/Modification | Position | Observed Effect on Biological Activity | Reference |
| Small electron-withdrawing groups | 4- and 5-positions | Can be beneficial for antagonist activity at ZAC. | nih.gov |
| Bulky substituents | 4- and 5-positions | Can be detrimental to activity. | nih.gov |
| Methyl group (electron-donating) | Any position | Increases basicity and nucleophilicity. | analis.com.my |
| Nitro group (electron-withdrawing) | Any position | Decreases basicity and nucleophilicity. | analis.com.my |
| Aryl substitution | 4-position | Generally better activity than hetaryl substitution. | nih.gov |
| Para-substitution on an attached aryl ring | 4-position | Often yields superior activity. | nih.gov |
Influence of Modifications at the Ethanamine Moiety
Modifications to the ethanamine portion of this compound derivatives can profoundly affect their pharmacokinetic and pharmacodynamic properties. The primary amine of the ethanamine moiety is a key functional group that can participate in hydrogen bonding and ionic interactions with biological targets.
Alterations to the ethanamine side chain, such as N-alkylation or N-acylation, can influence the compound's polarity, lipophilicity, and ability to cross biological membranes. For example, in a series of 5-aryl-1H-1,2,4-triazole-3-thiols, alkylation of the thiol group with N,N-disubstituted-2-chloro ethylamine (B1201723) derivatives to give N,N-disubstituted-2-(5-aryl-1H-1,2,4-triazol-3-ylthio)ethanamine compounds resulted in antidepressant activity. researchgate.net
The length and flexibility of the linker between the thiazole ring and the amine can also be critical. Studies on thiourea (B124793) derivatives have suggested that adjusting linker lengths and substituents can enhance specificity and reduce off-target effects. biointerfaceresearch.com In some cases, the ethanamine group, when protonated, can form crucial interactions with target proteins. vulcanchem.com
The following table illustrates the potential influence of modifications at the ethanamine moiety based on related structures:
| Modification | Observed/Potential Effect on Biological Activity | Reference |
| N-alkylation/N-acylation | Alters polarity, lipophilicity, and membrane permeability. | researchgate.net |
| Introduction of N,N-disubstituted groups | Can confer specific biological activities, such as antidepressant effects. | researchgate.net |
| Variation of linker length | Can enhance specificity and reduce off-target effects. | biointerfaceresearch.com |
| Protonation of the amine | Can facilitate key ionic interactions with biological targets. | vulcanchem.com |
Role of the Thioether Linkage in Molecular Interactions and Activity
Conformational analysis of related thiadiazole derivatives has shown that the thioether bridge often adopts a gauche conformation. This conformational preference can impact how the molecule fits into the binding site of a biological target. The sulfur atom in the thioether linkage can also participate in non-bonding interactions with target proteins, which can contribute to binding affinity. nih.gov
A significant consideration for thioether-containing compounds in drug design is their susceptibility to metabolic oxidation by cytochrome P450 enzymes. leidenuniv.nl This can lead to the formation of sulfoxides and sulfones, which may have different biological activities and pharmacokinetic profiles. To address this, the bioisosteric replacement of the thioether sulfur atom with other linkers is a common strategy in medicinal chemistry. leidenuniv.nl Computational studies have evaluated various one- and two-atom linkers as potential thioether isosteres to improve metabolic stability while maintaining the desired structural and electronic properties. leidenuniv.nl
The following table highlights the key roles of the thioether linkage:
| Aspect | Role and Significance | Reference |
| Conformation | Influences the overall 3D shape of the molecule, often adopting a gauche conformation. | |
| Metabolic Stability | Susceptible to oxidation by cytochrome P450 enzymes, which can be addressed by bioisosteric replacement. | leidenuniv.nl |
| Molecular Interactions | The sulfur atom can participate in non-bonding interactions with biological targets. | nih.gov |
Positional Isomerism and Stereochemical Effects on Activity
Positional isomerism and stereochemistry are fundamental aspects that can dramatically influence the biological activity of this compound derivatives. The spatial arrangement of atoms and functional groups determines how a molecule interacts with its biological target.
Stereochemical Effects: If a chiral center is introduced into the this compound scaffold, for instance by substitution on the ethanamine backbone, the resulting enantiomers can exhibit different biological activities. This is because biological targets, such as enzymes and receptors, are chiral and will interact differently with each enantiomer. Studies on other bioactive molecules have shown that knowledge of the binding conformation is crucial for understanding protein-ligand interactions and for guiding synthetic modifications to improve biological properties. emory.edu Conformational analysis of related thiazole-containing amino acids has revealed that they tend to adopt unique semi-extended conformations, stabilized by intramolecular hydrogen bonds. nih.gov The stereochemical configuration of exocyclic double bonds, when present in derivatives, has also been shown to be critical for activity. frontiersin.org
Pharmacophore Identification and Optimization Strategies
Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. researchgate.net For this compound derivatives, a pharmacophore model would typically include features such as hydrogen bond donors and acceptors, hydrophobic groups, and aromatic rings. researchgate.netresearchgate.net
The development of a pharmacophore model for a series of active this compound analogs would involve:
Identifying a training set of active compounds: This would include the lead compound and its derivatives with known biological activities. acs.org
Conformational analysis: Determining the low-energy conformations of the training set molecules. leidenuniv.nlmdpi.com
Feature identification and alignment: Identifying common chemical features and aligning the molecules based on these features.
Hypothesis generation and validation: Generating and validating pharmacophore hypotheses that can distinguish between active and inactive compounds. scirp.org
Once a validated pharmacophore model is established, it can be used as a 3D query to screen virtual libraries of compounds to identify new potential leads with diverse chemical scaffolds. scirp.org This approach accelerates the drug discovery process by prioritizing compounds for synthesis and biological testing.
Optimization strategies for this compound derivatives would be guided by the SAR data and the pharmacophore model. This could involve:
Scaffold hopping: Replacing the thiazole ring with other heterocyclic systems that maintain the key pharmacophoric features.
Substituent modification: Introducing various substituents on the thiazole ring and the ethanamine moiety to enhance potency, selectivity, and pharmacokinetic properties.
Linker modification: Altering the length, flexibility, or nature of the thioether linker to improve metabolic stability and optimize interactions with the target. biointerfaceresearch.com
By integrating SAR studies with computational tools like pharmacophore modeling, researchers can rationally design and synthesize novel this compound derivatives with improved therapeutic potential.
Potential Applications of 2 Thiazol 2 Ylthio Ethanamine and Its Derivatives
Chemical Building Blocks in Advanced Organic Synthesis
2-(Thiazol-2-ylthio)ethanamine serves as a crucial foundational molecule, or building block, in the intricate field of advanced organic synthesis. cymitquimica.com Organic chemists utilize such building blocks as starting materials to construct more complex molecules. cymitquimica.comorganic-chemistry.org The process, known as retrosynthesis, involves breaking down a target molecule into smaller, simpler precursors, which are often commercially available building blocks. organic-chemistry.org The unique structure of this compound, featuring a thiazole (B1198619) ring, a thioether linkage, and a primary amine group, offers multiple reactive sites for chemical modification. bldpharm.comsigmaaldrich.com This versatility allows for its incorporation into a wide array of larger, more complex molecular architectures.
The primary amine group can readily undergo reactions such as acylation, alkylation, and condensation to form amides, secondary or tertiary amines, and imines, respectively. The thiazole ring itself can be a site for further functionalization, and the thioether linkage can be oxidized to sulfoxides or sulfones, adding another layer of chemical diversity. This reactivity makes it an invaluable tool for synthetic chemists aiming to create novel compounds with specific desired properties for applications in drug discovery, materials science, and other areas of chemical research. cymitquimica.com
Pre-Clinical Development as Lead Compounds for Therapeutic Agent Discovery
The thiazole nucleus is a well-established pharmacophore, a molecular feature responsible for a drug's pharmacological activity, and is present in numerous clinically approved drugs. nih.govresearchgate.net Consequently, derivatives of this compound are actively investigated in pre-clinical development as potential lead compounds for the discovery of new therapeutic agents. ontosight.ainih.gov The drug discovery process is a lengthy and complex endeavor, beginning with the identification of a biological target and progressing through stages of discovery, pre-clinical and clinical development, and finally, regulatory approval. frontiersin.org
Derivatives of this compound have shown promise in a variety of therapeutic areas:
Antimicrobial Agents: The rise of antimicrobial resistance necessitates the development of new and effective drugs. mdpi.comjchemrev.com Thiazole derivatives have demonstrated significant antibacterial and antifungal properties. mdpi.comjchemrev.comtandfonline.com For instance, certain thiazole-based compounds have shown potent activity against various bacterial strains, including E. coli and S. aureus. tandfonline.com The mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes. nih.gov
Anticancer Agents: Many thiazole derivatives have been synthesized and evaluated for their anticancer potential. nih.govijpsjournal.com These compounds can exert their effects through various mechanisms, such as inhibiting tubulin polymerization, a process crucial for cell division, or by targeting specific kinases like VEGFR-2, which is involved in tumor angiogenesis. nih.govfrontiersin.org For example, some 2-aminothiazole (B372263) derivatives have shown potent antitumor activities against lung and brain cancer cell lines. nih.gov
Anti-inflammatory and Analgesic Agents: Research has also explored the anti-inflammatory and analgesic properties of thiazole derivatives. ijpsjournal.comchalcogen.ro Certain synthesized compounds have exhibited significant anti-inflammatory activity in pre-clinical models. chalcogen.ro
The structural diversity that can be achieved by modifying the this compound scaffold allows for the fine-tuning of pharmacological properties, making it a valuable platform for generating new drug candidates. nih.gov
Reagents in Chemical Research and Development
Beyond its role as a building block, this compound and its related structures are utilized as specialized reagents in chemical research and development. calpaclab.com These compounds can participate in a variety of chemical transformations, enabling the synthesis of novel molecules and the study of reaction mechanisms.
For example, the thiol group in related benzothiazole (B30560) structures can be involved in Michael-type addition reactions. acs.org The amine functionality allows these compounds to act as nucleophiles or as bases in various reactions. The thiazole ring itself can influence the reactivity of adjacent functional groups. The availability of a range of substituted thiazole-containing reagents provides chemists with a toolbox for creating diverse chemical libraries for screening in drug discovery and other research areas. nanobioletters.comekb.egnih.gov
Components in Materials Science (e.g., Ligands for Supramolecular Assemblies, Sensing Applications)
The field of materials science has also found applications for this compound and its derivatives, particularly in the design of ligands for supramolecular assemblies and in sensing applications. ontosight.aievitachem.com
Ligands for Supramolecular Assemblies: Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The design of organic ligands that can coordinate with metal ions to form specific, self-assembled architectures is a key aspect of this field. hud.ac.ukbeilstein-journals.org The nitrogen and sulfur atoms within the thiazole ring of this compound and its derivatives can act as coordination sites for metal ions. hud.ac.uk This allows them to be incorporated into complex supramolecular structures such as helicates, tetrahedra, and tubes. hud.ac.uknih.gov The properties of these assemblies are highly dependent on the structure of both the metal ion and the organic ligand. nih.gov
Sensing Applications: The ability of thiazole derivatives to interact with specific analytes has led to their investigation in the development of chemical sensors. For instance, a novel thiazole-based covalent organic framework has been developed as a fluorescent sensor for the detection of aniline (B41778) and triethylamine (B128534) in both liquid and vapor phases. researchgate.net The interaction between the analyte and the thiazole-containing material results in a measurable change in fluorescence, allowing for the detection and quantification of the target substance.
Agrochemical Applications (e.g., Antimicrobial Agents in Agriculture)
The biological activity of thiazole derivatives extends to the field of agriculture, where they are being explored for their potential as agrochemicals. ontosight.ai The control of plant diseases, insect pests, and weeds is crucial for food production, and chemical agents remain an important tool in this effort. mdpi.com
Thiazole-containing compounds have demonstrated a range of promising activities:
Fungicidal Activity: Derivatives of benzothiazole and related structures have shown inhibitory effects against various plant pathogenic fungi, such as R. solani, B. cinereal, and S. sclerotiorum. mdpi.com
Herbicidal Activity: Certain thiazole derivatives have exhibited herbicidal properties against weeds like Amaranthus retroflexus. mdpi.com
Antiviral Activity: There is also research into the anti-plant virus activity of thiazole compounds, for example, against Tobacco Mosaic Virus (TMV). mdpi.comresearchgate.net
Insecticidal Activity: The potential of these compounds as insecticides is also under investigation.
The development of new agrochemicals is driven by the need to manage resistance to existing products and to find more effective and environmentally benign solutions. mdpi.com The structural versatility of the this compound core makes it a valuable starting point for the synthesis and discovery of novel active ingredients for crop protection.
Future Research Directions and Unexplored Avenues
Exploration of Novel Synthetic Routes to 2-(Thiazol-2-ylthio)ethanamine Derivatives
The development of new and efficient synthetic pathways is crucial for expanding the chemical diversity of this compound derivatives. Current methods, while effective, often present opportunities for improvement in terms of yield, reaction conditions, and substrate scope.
Future synthetic explorations could focus on:
Multi-component Reactions: Designing one-pot, multi-component reactions could streamline the synthesis of complex thiazole (B1198619) derivatives, offering a more efficient and atom-economical approach compared to traditional multi-step syntheses. researchgate.net
Catalysis: The use of novel catalysts, including biocatalysts and chemo-catalysts, could lead to milder reaction conditions, improved selectivity, and the synthesis of previously inaccessible derivatives. researchgate.net Recent advancements in catalysis are paving the way for more efficient synthesis of active pharmaceutical ingredients (APIs) and their intermediates. researchgate.net
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to higher yields, improved purity, and safer handling of reagents. The application of flow chemistry to the synthesis of this compound derivatives could significantly enhance production efficiency.
Microwave and Ultrasound-Assisted Synthesis: These green chemistry techniques can accelerate reaction rates, increase yields, and reduce the use of hazardous solvents. encyclopedia.pub
A key intermediate in many synthetic routes is 2-aminothiazole (B372263). nanobioletters.comfrontiersin.org The development of novel methods for its synthesis and subsequent derivatization remains an active area of research. For instance, the reaction of 1-(2,4-difluorophenyl)thiourea with 2-bromo-1-(4-methoxyphenyl)ethanone has been explored to create new N-substituted phenyl thiazole amines. nanobioletters.com
Advanced Mechanistic Studies of Biological Activities
While various biological activities of thiazole derivatives have been reported, a deeper understanding of their mechanisms of action at the molecular level is essential for rational drug design. fabad.org.tr
Future research should prioritize:
Target Identification and Validation: Identifying the specific molecular targets with which this compound derivatives interact is a primary goal. researchgate.net This involves techniques like affinity chromatography, proteomics, and genetic screening to pinpoint the proteins or enzymes modulated by these compounds.
Enzyme Kinetics and Binding Studies: For derivatives that act as enzyme inhibitors, detailed kinetic studies can elucidate the mode of inhibition (e.g., competitive, non-competitive) and provide insights into the strength of the interaction. nih.gov Techniques such as X-ray crystallography can reveal the precise binding mode of the inhibitor within the enzyme's active site.
Cellular Pathway Analysis: Investigating how these compounds affect cellular signaling pathways can provide a broader understanding of their biological effects. This can involve studying their impact on processes like apoptosis, cell cycle progression, and inflammatory responses. nih.gov For example, some studies have investigated the induction of apoptosis in fungal cells as a mechanism of antifungal activity. researchgate.net
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and correlating these changes with biological activity can identify the key chemical features responsible for its effects. nih.gov This information is invaluable for designing more potent and selective compounds.
Multi-Targeted Ligand Design and Polypharmacology
The complexity of many diseases, such as Alzheimer's and cancer, has led to the development of multi-target-directed ligands (MTDLs) – single molecules designed to interact with multiple biological targets simultaneously. nih.govnih.gov This polypharmacological approach can offer improved efficacy and a reduced likelihood of drug resistance. biorxiv.org
The this compound scaffold is a promising platform for developing MTDLs due to its chemical versatility. fabad.org.tr Future research in this area could involve:
Hybrid Molecule Design: Combining the thiazole core with other pharmacologically active moieties can create hybrid compounds with dual or multiple activities. nih.gov For instance, a thiazole derivative could be linked to a known inhibitor of another relevant target to create a single molecule with a broader spectrum of action.
Fragment-Based Drug Discovery: This approach involves identifying small molecular fragments that bind to different targets and then linking them together to create a more potent and selective MTDL.
Computational Modeling: In silico methods can be used to predict the binding of designed ligands to multiple targets, guiding the synthetic efforts towards the most promising candidates. mdpi.com
Integration with Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. nih.govnih.gov
The application of AI and ML to this compound research can:
Predict Biological Activity: ML models can be trained on existing data to predict the biological activities of novel, unsynthesized derivatives, allowing researchers to prioritize the most promising compounds for synthesis and testing. researchgate.netresearchgate.net
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, potentially leading to the discovery of novel this compound analogues with enhanced efficacy and safety profiles. mdpi.com
Optimize Physicochemical Properties: AI can be used to predict and optimize properties such as solubility, permeability, and metabolic stability, which are crucial for a drug's success. researchgate.net
High-Throughput Virtual Screening: AI-powered virtual screening can rapidly screen vast libraries of virtual compounds against a biological target, significantly reducing the time and cost of identifying potential hits. nih.gov
Development of Advanced Computational Models for Prediction and Optimization
Computational chemistry plays a vital role in modern drug discovery, providing insights that are often difficult to obtain through experimental methods alone.
Future computational efforts in the study of this compound could include:
Quantum Mechanical (QM) Calculations: QM methods can provide highly accurate predictions of molecular properties, such as electronic structure and reactivity, which can be used to understand reaction mechanisms and predict binding affinities. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of how this compound derivatives interact with their biological targets over time, revealing key binding interactions and conformational changes. mdpi.comresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity, enabling the prediction of activity for new compounds. mdpi.com
Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features required for biological activity, which can then be used to search for new compounds with similar properties. mdpi.com
Investigation of Environmental and Green Chemistry Aspects of Synthesis
The principles of green chemistry are increasingly being integrated into pharmaceutical research and development to minimize the environmental impact of chemical processes. nih.govacs.org
Future research on the synthesis of this compound and its derivatives should consider:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or bio-based solvents, is a key principle of green chemistry. nih.gov
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all starting materials into the final product, thereby minimizing waste. acs.org
Renewable Feedstocks: Exploring the use of renewable resources as starting materials for the synthesis of the thiazole core and its precursors can reduce the reliance on petrochemicals. rsc.org
By embracing these future research directions, the scientific community can continue to unlock the full potential of this compound and its derivatives, leading to the development of new and improved therapeutic agents and a more sustainable chemical enterprise.
Q & A
Q. What are the common synthetic routes for 2-(Thiazol-2-ylthio)ethanamine?
The compound is typically synthesized via nucleophilic substitution reactions. For example, reacting 2-mercaptothiazole with 2-chloroethylamine hydrochloride in the presence of a base (e.g., NaOH) in ethanol under reflux conditions . Alternative routes involve thiol-alkylation strategies, where the thiazole-thiol group reacts with haloethylamine derivatives. Solvent choice (e.g., ethanol, methanol) and reaction time (several hours) are critical for yield optimization .
Q. Which spectroscopic techniques are essential for structural confirmation?
Key methods include:
- ¹H/¹³C NMR : To confirm the presence of the thiazole ring protons (δ ~7.5–8.5 ppm) and ethanamine chain signals (δ ~2.5–3.5 ppm).
- IR spectroscopy : To identify N-H stretches (~3300 cm⁻¹) and C-S bonds (~600–700 cm⁻¹).
- Mass spectrometry : For molecular ion ([M+H]⁺) and fragmentation pattern validation .
Q. What are the primary research applications of this compound?
It serves as a versatile building block in:
- Medicinal chemistry : Development of antimicrobial, antifungal, and anticancer agents due to its thiazole core and reactive thioether/amine groups .
- Material science : Synthesis of catalysts or ligands for coordination chemistry .
Advanced Research Questions
Q. How can reaction conditions be optimized to suppress oxidation by-products (e.g., sulfoxides)?
Oxidation of the thioether group is a common side reaction. Mitigation strategies include:
- Conducting reactions under inert atmospheres (N₂/Ar).
- Using antioxidants (e.g., BHT) or low-polarity solvents (e.g., dichloromethane).
- Monitoring reaction progress via TLC/HPLC to terminate before over-oxidation .
Q. How should researchers address discrepancies in reported biological activity data?
Variations in bioactivity (e.g., IC₅₀ values) may arise from:
Q. What strategies enhance the compound’s bioactivity through derivatization?
Functionalization approaches include:
Q. How can computational modeling aid in target identification?
While not explicitly covered in the evidence, inferred strategies involve:
- Molecular docking : Predicting binding affinity to enzymes (e.g., kinases) or receptors.
- QSAR studies : Correlating substituent effects with bioactivity trends. Validate with experimental IC₅₀ data .
Methodological Guidance
Q. What safety protocols are critical during handling?
- Use PPE (gloves, goggles) due to irritant properties.
- Work in a fume hood to avoid inhalation of vapors.
- Store in amber glass under inert gas to prevent degradation .
Q. How to analyze reaction mixtures for unreacted starting materials?
- HPLC-MS : Quantify residual 2-mercaptothiazole or haloethylamine.
- ¹H NMR : Monitor disappearance of starting material peaks (e.g., -SH proton at δ ~1.5 ppm) .
Data Contradiction Analysis
Q. Why do synthesis yields vary across studies?
Discrepancies arise from:
- Catalyst use : Some protocols omit catalysts, while others use phase-transfer agents.
- Solvent polarity : Polar solvents (ethanol) favor SN2 mechanisms but may increase oxidation risk compared to aprotic solvents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
